molecular formula C9H10ClN3O2S B503516 ethyl N-{[(5-chloro-2-pyridinyl)amino]carbothioyl}carbamate CAS No. 78852-50-3

ethyl N-{[(5-chloro-2-pyridinyl)amino]carbothioyl}carbamate

Cat. No.: B503516
CAS No.: 78852-50-3
M. Wt: 259.71g/mol
InChI Key: SUDFDUAHBQUCKX-UHFFFAOYSA-N
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Description

Ethyl N-{[(5-chloro-2-pyridinyl)amino]carbothioyl}carbamate is a chemical compound with the molecular formula C9H10ClN3O2S and a molecular weight of 259.7126 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a carbamate group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of ethyl N-{[(5-chloro-2-pyridinyl)amino]carbothioyl}carbamate involves several steps. One common method includes the reaction of 5-chloro-2-aminopyridine with ethyl isothiocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl N-{[(5-chloro-2-pyridinyl)amino]carbothioyl}carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

Ethyl N-{[(5-chloro-2-pyridinyl)amino]carbothioyl}carbamate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of ethyl N-{[(5-chloro-2-pyridinyl)amino]carbothioyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl N-[(5-chloropyridin-2-yl)carbamothioyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2S/c1-2-15-9(14)13-8(16)12-7-4-3-6(10)5-11-7/h3-5H,2H2,1H3,(H2,11,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDFDUAHBQUCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NC1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethoxycarbonylisothiocyanate (3.37 g) was added to a stirred solution of 2-amino-5-chloropyridine (3.0 g) in dioxane (100 mL). The mixture was stirred at r.t. for 14 h. The solvent was removed in vacuum. The solid was dissolved in dichloromethane and methanol (100:1), filtered and the solvent was removed in vacuum to give a solid that was recrystallized from ethyl acetate to give 4.4 g of the title compound.
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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